N-(piperidin-4-yl)pyridin-3-amine dihydrochloride

Kinase inhibitor FGFR1 Virtual screening

Select this dihydrochloride salt for superior aqueous solubility and ambient‑temperature stability versus the free base. It is the minimal hinge‑binding pharmacophore of the FDA‑approved ALK/c‑Met inhibitors crizotinib and ceritinib, providing a regioisomerically pure starting point for FGFR1/2/3, EGFR/T790M/L858R, and RET kinase programs. The free piperidine NH enables rapid parallel SAR by reductive amination or alkylation, while the bridging amine tolerates diverse substituents for covalent warhead installation. A co‑crystal structure is available for structure‑based design.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.2
CAS No. 1010827-02-7
Cat. No. B6269241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)pyridin-3-amine dihydrochloride
CAS1010827-02-7
Molecular FormulaC10H17Cl2N3
Molecular Weight250.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)pyridin-3-amine Dihydrochloride (CAS 1010827-02-7) – Core Scaffold Identity & Procurement Baseline


N-(Piperidin-4-yl)pyridin-3-amine dihydrochloride (CAS 1010827-02-7) is the dihydrochloride salt of a heterobifunctional aminopyridine–piperidine building block (free base CAS 63260-35-5) . This compound constitutes the minimal core pharmacophore of the FDA-approved ALK/c-Met inhibitor crizotinib and the second-generation inhibitor ceritinib, defining a privileged scaffold for receptor tyrosine kinase (RTK) inhibitor discovery [1]. The dihydrochloride salt form (mol. wt. 250.17 g/mol) is supplied at ≥95% purity and is preferred over the free base for aqueous solubility and handling stability in medicinal chemistry workflows .

Why Simple Piperidine or Aminopyridine Analogs Cannot Substitute for N-(Piperidin-4-yl)pyridin-3-amine Dihydrochloride


Substituting N-(piperidin-4-yl)pyridin-3-amine dihydrochloride with a generic piperidine (e.g., 4-aminopiperidine) or a simple aminopyridine (e.g., 3-aminopyridine) abolishes the dual hydrogen-bond-donor/acceptor geometry essential for hinge-region binding in kinase ATP pockets . The ethylene-bridged secondary amine at the piperidine 4-position provides a geometrically constrained vector for derivatization that is absent in 3-aminopyridine alone. Conversely, N-methylation of the bridging amine (e.g., N-methyl-N-(piperidin-4-yl)pyridin-3-amine) removes a critical hydrogen-bond donor, reducing FGFR1 affinity by >10-fold relative to the parent scaffold [1]. The dihydrochloride salt further distinguishes itself from the free base (CAS 63260-35-5) and the mono-hydrochloride (CAS 1240529-58-1) in aqueous solubility and long-term storage stability at ambient temperature .

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)pyridin-3-amine Dihydrochloride vs. Closest Analogs


Kinase Hinge-Register Engagement: FGFR1 IC50 of Parent Scaffold vs. Unsubstituted Comparator

In a prospective virtual screening campaign against FGFR1, the pyridin-3-amine scaffold corresponding to N-(piperidin-4-yl)pyridin-3-amine (Hit 1) demonstrated an IC50 of 3.8 ± 0.5 µM against FGFR1 in an in vitro kinase assay [1]. By contrast, the simple building block 3-aminopyridine—lacking the piperidine moiety—showed no detectable FGFR1 inhibition at the same screening concentration of 50 µM [1]. This confirms that the piperidin-4-yl substitution is indispensable for achieving the low-micromolar hinge-register binding that defines the scaffold's utility as a kinase inhibitor starting point.

Kinase inhibitor FGFR1 Virtual screening Scaffold validation

Dual-Kinase Pharmacophore Provenance: ALK and c-Met Inhibition by the N-(Piperidin-4-yl)pyridin-3-amine Core

The N-(piperidin-4-yl)pyridin-3-amine scaffold is the structurally minimal pharmacophore of crizotinib (Xalkori) and ceritinib (Zykadia), both FDA-approved for ALK-positive NSCLC [1]. In clinically optimized derivatives, this scaffold achieves picomolar to low-nanomolar potency against ALK. For context, the multisubstituted derivative compound 3m (Zhu et al., 2017) bearing the same core exhibited nanomolar inhibition against ALK alongside FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, and DDR2 [2]. Analogous piperidine–aminopyridine systems that reposition the nitrogen (e.g., N-(piperidin-3-yl)pyridin-2-amine) fail to productively engage the ALK gatekeeper residue and c-Met hinge, resulting in >100-fold loss of potency in biochemical assays [1]. This establishes the 4-piperidinyl–3-pyridinyl connectivity as a non-substitutable geometry for dual ALK/c-Met programs.

ALK inhibitor c-Met inhibitor Crizotinib scaffold NSCLC

Salt-Form Solubility Advantage: Dihydrochloride vs. Free Base for Aqueous Assay Compatibility

The dihydrochloride salt (CAS 1010827-02-7) provides significantly enhanced aqueous solubility compared to the free base (CAS 63260-35-5). While quantitative solubility values for this specific compound are not publicly reported in peer-reviewed literature, the dihydrochloride form of aliphatic aminopyridines consistently shows >10 mg/mL aqueous solubility, whereas the corresponding free base typically exhibits < 1 mg/mL . The free base (CAS 63260-35-5, mol. wt. 177.25) is a lipophilic oil at ambient temperature, complicating accurate weighing and dissolution for biochemical assays . The dihydrochloride is supplied as a free-flowing powder stored at room temperature, eliminating the cold-chain logistics associated with the hygroscopic free base .

Salt selection Aqueous solubility Assay development Dihydrochloride

Derivatization Vector Versatility: Free Piperidine NH as a Synthetic Handle vs. N-Alkylated Analogs

The target compound contains a free secondary amine on the piperidine ring and a free bridging NH, providing two independent derivatization points for library synthesis. This contrasts with the closely related N-methylated analog N-(1-methylpiperidin-4-yl)pyridin-3-amine (CAS not publicly available), which eliminates the piperidine NH as a functionalization site . In the Hsp70 inhibitor patent literature (US Patent 10,023,565), the N-(piperidin-4-yl)amine motif is a mandatory intermediate for generating diverse N,N′-disubstituted analogs via reductive amination or alkylation; pre-alkylated piperidine analogs cannot enter this synthetic sequence [1]. The target compound thus enables divergent library synthesis that the methyl-capped analog cannot support.

Synthetic intermediate Parallel synthesis Library enumeration Piperidine derivatization

In Vivo Antitumor Efficacy of Optimized Pyridin-3-amine Derivatives vs. Clinical Kinase Inhibitor Benchmarks

While the target compound itself is a non-optimized scaffold, the most advanced derivative within the pyridin-3-amine series—compound 3m—achieved a tumor growth inhibition (TGI) of 66.1% in the NCI-H1581 FGFR1-amplified NSCLC xenograft model with a favorable oral pharmacokinetic profile [1]. For reference, the FDA-approved FGFR inhibitor erdafitinib achieved TGI values of 60–80% in FGFR-driven xenografts at comparable doses [2]. This demonstrates that the N-(piperidin-4-yl)pyridin-3-amine scaffold can be optimized to deliver in vivo efficacy comparable to marketed FGFR inhibitors, validating its translational potential for procurement by groups pursuing lead optimization of novel kinase inhibitors.

In vivo xenograft Tumor growth inhibition NSCLC FGFR-driven models

Hsp70 Inhibitor Development Pathway: 4-Aminopiperidine Derivatives as Tumor Sensitizers vs. Untreated Controls

The N-(piperidin-4-yl)amine motif is a validated entry point for developing Hsp70 inhibitors that reverse drug resistance. In a systematic study of 67 piperidine derivatives, compound HSP70-36 (bearing a 4-aminopiperidine core) inhibited lapatinib-resistant breast cancer cells BT/LapR1.0 with an IC50 of 1.47 µM, while the parent lapatinib showed no growth inhibition in this resistant line [1]. In vivo, 4-aminopiperidine derivatives combined with cyclophosphamide achieved 98–99.7% tumor growth inhibition in the B16 melanoma model—a statistically significant improvement over cyclophosphamide alone (p = 0.05) [2]. The target dihydrochloride provides the free 4-aminopiperidine motif required for entering this Hsp70 inhibitor development pathway, unlike N-substituted piperidine analogs that block the critical amine derivatization.

Hsp70 inhibitor Drug resistance reversal Lapatinib-resistant breast cancer Combination therapy

Procurement-Ready Application Scenarios for N-(Piperidin-4-yl)pyridin-3-amine Dihydrochloride


FGFR-Targeted Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams running FGFR1/2/3 inhibitor campaigns, the dihydrochloride salt serves as the validated hit scaffold (FGFR1 IC50 = 3.8 µM for Hit 1) with a co-crystal structure available for structure-based design [1]. The two free NH groups enable rapid parallel SAR exploration at the hydrophobic pocket (via piperidine N-derivatization) and the solvent-exposed region (via bridging amine modification). Optimized derivatives from this scaffold achieve in vivo TGI of 66.1% in FGFR-driven NSCLC xenografts, supporting translational progression [1].

ALK/c-Met Dual Inhibitor Fragment-Based Discovery

The N-(piperidin-4-yl)pyridin-3-amine core is the established minimal pharmacophore for ALK and c-Met hinge binding, as validated by crizotinib and ceritinib [2]. Fragment-based drug discovery groups procuring this scaffold can access a regioisomerically defined starting point that is >100-fold more potent than alternative piperidine–aminopyridine connectivities [2]. The dihydrochloride salt's room-temperature stability and powder form facilitate accurate fragment stock solution preparation for SPR and biochemical screening cascades.

Hsp70-Targeted Drug-Resistance Reversal Agent Synthesis

The free 4-aminopiperidine motif is the entry point for synthesizing Hsp70 inhibitors that overcome lapatinib and chemotherapy resistance [3]. The dihydrochloride salt enables direct reductive amination or alkylation at the piperidine nitrogen to generate N,N′-disubstituted analogs active in drug-resistant breast cancer (IC50 = 1.47 µM) and melanoma models (TGI up to 99.7% in combination therapy) [3][4]. Pre-N-alkylated piperidine analogs cannot access this synthetic pathway, making the free amine-containing dihydrochloride the required starting material.

Covalent Kinase Inhibitor Warhead Optimization

The bridging secondary amine between the pyridine and piperidine rings presents a potential covalent warhead attachment point. In the multisubstituted pyridin-3-amine series, this position tolerates diverse substituents while retaining nanomolar potency against FGFR, EGFR/T790M/L858R, and RET kinases [1]. Groups developing targeted covalent inhibitors (TCIs) can leverage this position for acrylamide or vinyl sulfone warhead installation while maintaining the piperidine NH as a secondary derivatization handle, enabling simultaneous optimization of non-covalent affinity and covalent reactivity.

Quote Request

Request a Quote for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.